![molecular formula C12H14ClNO2S2 B3033776 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride CAS No. 1177362-05-8](/img/structure/B3033776.png)
2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride
Overview
Description
2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride, also known as BTSEA-HCl, is an organosulfur compound with a wide range of applications in scientific research. BTSEA-HCl is used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the preparation of pharmaceuticals and other organic compounds. BTSEA-HCl has also been studied for its potential applications in biochemistry and medicine.
Scientific Research Applications
2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride has been used in a variety of scientific research applications, including as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the preparation of pharmaceuticals and other organic compounds. 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride has also been studied for its potential applications in biochemistry and medicine.
Mechanism of Action
2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride acts as a ligand in coordination chemistry, forming complexes with metal ions such as zinc and nickel. The ligand is able to form strong bonds with metal ions, allowing for the formation of stable complexes. 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride is also able to act as a catalyst, promoting the formation of organic compounds from reactants.
Biochemical and Physiological Effects
2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride has been studied for its potential applications in biochemistry and medicine. Studies have shown that 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride can act as an inhibitor of certain enzymes, such as cytochrome P450 and thioredoxin reductase. In addition, 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride is a versatile compound with a wide range of applications in scientific research. The compound is easy to synthesize and is relatively stable, making it suitable for use in laboratory experiments. However, 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride is a relatively new compound, and its effects on biochemical and physiological systems are not yet fully understood.
Future Directions
There are several potential future directions for research on 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride. These include further studies into the biochemical and physiological effects of the compound, as well as the development of new synthetic methods for its production. In addition, further research could be conducted into the potential applications of 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride in biochemistry and medicine. Finally, more research is needed to understand the mechanism of action of 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride and its potential applications in coordination chemistry and organic synthesis.
properties
IUPAC Name |
2-(benzenesulfonyl)-2-thiophen-2-ylethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2.ClH/c13-9-12(11-7-4-8-16-11)17(14,15)10-5-2-1-3-6-10;/h1-8,12H,9,13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMWZGYIIYPTEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CS2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride | |
CAS RN |
1177362-05-8 | |
Record name | 2-Thiopheneethanamine, β-(phenylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177362-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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